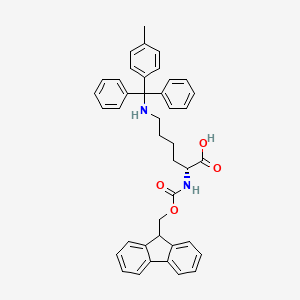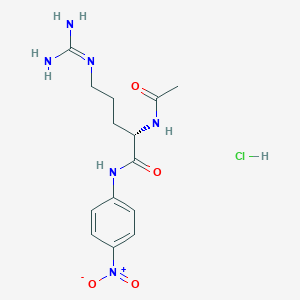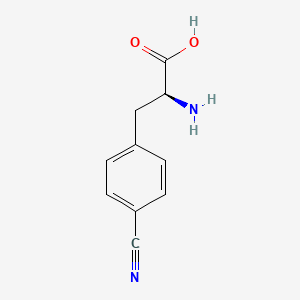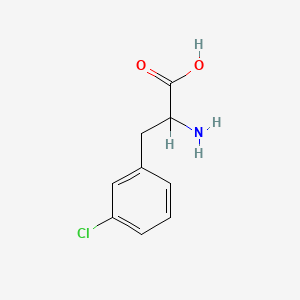
Fmoc-D-Lys(Mtt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid, is a useful research compound. Its molecular formula is C41H40N2O4 and its molecular weight is 624.7. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
“Fmoc-D-Lys(Mtt)-OH” wurde bei der Herstellung von Peptid-basierten Hydrogelen (PHGs) verwendet {svg_1}. Diese Hydrogele sind biokompatible Materialien, die sich für verschiedene biologische, biomedizinische und biotechnologische Anwendungen eignen {svg_2}. Sie sind besonders nützlich in Medikamenten-Abgabesystemen und als diagnostische Werkzeuge für die Bildgebung {svg_3}.
Gewebe-Engineering
Die mit „this compound“ hergestellten Hydrogele haben im Bereich des Gewebe-Engineerings Potenzial gezeigt {svg_4}. So fungiert das Fmoc-K3-Hydrogel, das steifer ist (G’ = 2526 Pa), als potenzielles Material für das Gewebe-Engineering und unterstützt vollständig die Zellanhaftung, das Überleben und die Vermehrung {svg_5}.
Medikamenten-Abgabesysteme
Die mit „this compound“ hergestellten Peptid-basierten Hydrogele (PHGs) können als Medikamenten-Abgabesysteme verwendet werden {svg_6}. Diese Hydrogele können Medikamente einschließen und diese kontrolliert freisetzen, wodurch die Wirksamkeit der Medikamente verbessert und die Nebenwirkungen reduziert werden {svg_7}.
Diagnostische Werkzeuge für die Bildgebung
Hydrogele auf Basis von „this compound“ können auch als diagnostische Werkzeuge für die Bildgebung verwendet werden {svg_8}. Die Hydrogele können mit bildgebenden Mitteln beladen werden und bieten eine Plattform für die nicht-invasive Überwachung biologischer Prozesse {svg_9}.
Bioprinting-Anwendungen
“this compound” wurde bei der Synthese einer neuartigen Klasse von synthetischen, hydrogelbildenden, amphiphilen, kationischen Peptiden, bekannt als Serie K, verwendet, die als Gerüst für Bioprinting-Anwendungen vorgeschlagen wurden {svg_10}.
Selbstassemblierende Materialien
Peptide auf Basis von „this compound“ haben die Fähigkeit, sich selbstständig zu Hydrogelen zu assemblieren {svg_11}. Diese Eigenschaft ist nützlich bei der Herstellung von selbstassemblierenden Materialien, die Anwendungen in verschiedenen Bereichen finden, darunter Nanotechnologie und Materialwissenschaften {svg_12}.
Wirkmechanismus
Target of Action
Fmoc-D-Lys(Mtt)-OH, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized .
Mode of Action
The compound acts as a protecting group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Mtt group can be selectively removed under mild acidic conditions, allowing for orthogonal deprotection strategies in peptide synthesis .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the compound is attached to a solid support, and the peptide chain is assembled by sequentially adding amino acids . The Fmoc group is removed, and the next amino acid, also protected by an Fmoc group, is added . This cycle is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence . By protecting the amino group of the lysine residue, it ensures that the peptide chain grows in the desired manner .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the synthesis .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-KXQOOQHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679796 |
Source


|
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198544-94-4 |
Source


|
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)






